molecular formula C19H21NO4 B6664043 4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid

4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid

Cat. No.: B6664043
M. Wt: 327.4 g/mol
InChI Key: ODYVTVRPZJMXBR-UHFFFAOYSA-N
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Description

4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid moiety linked to a carbamoyl group, which is further substituted with a 4-methoxyphenyl and a 2-methylpropyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methoxyphenyl isocyanate with 2-methylpropylamine to form the corresponding carbamoyl intermediate.

    Coupling with Benzoic Acid: The carbamoyl intermediate is then coupled with benzoic acid under suitable reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbamoyl group can be reduced to form an amine derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 4-[[2-(4-Methoxyphenyl)-2-methylpropyl]amino]benzoic acid.

    Substitution: Formation of substituted benzoic acid derivatives, such as 4-bromo or 4-nitro derivatives.

Scientific Research Applications

4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-(4-Methoxyphenyl)-2-methylpropyl]amino]benzoic acid
  • 4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]phenol
  • 4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoate

Uniqueness

4-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-(4-methoxyphenyl)-2-methylpropyl]carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,15-8-10-16(24-3)11-9-15)12-20-17(21)13-4-6-14(7-5-13)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYVTVRPZJMXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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